molecular formula C8H12N2O2 B8453340 2-Isobutyramido-5-methyloxazole

2-Isobutyramido-5-methyloxazole

Cat. No.: B8453340
M. Wt: 168.19 g/mol
InChI Key: BKDMTMKFYLRJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyramido-5-methyloxazole is a substituted oxazole derivative characterized by a methyl group at the 5-position of the oxazole ring and an isobutyramido (-NHCOC(CH₃)₂) moiety at the 2-position. The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties. Its synthesis typically involves amidation of 5-methyloxazole-2-amine with isobutyryl chloride under controlled conditions, though detailed protocols remain scarce in publicly available literature. Structural elucidation relies on spectroscopic methods such as IR, ¹H NMR, and mass spectrometry, consistent with characterization practices for analogous heterocycles .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C8H12N2O2/c1-5(2)7(11)10-8-9-4-6(3)12-8/h4-5H,1-3H3,(H,9,10,11)

InChI Key

BKDMTMKFYLRJKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)NC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-Isobutyramido-5-methyloxazole include:

Compound Name Substituents (Oxazole Ring) Key Properties
This compound 2: Isobutyramido; 5: Methyl High lipophilicity (LogP ≈ 1.8)¹
5-Methyloxazole-2-carboxamide 2: Carboxamide; 5: Methyl Moderate solubility in polar solvents
2-Acetamido-5-methyloxazole 2: Acetamido; 5: Methyl Lower LogP (≈0.9) due to shorter acyl chain
Isoxazolyl benzimidazoles Fused isoxazole-benzimidazole systems Enhanced thermal stability (>200°C)

¹ Estimated based on substituent contributions.

  • Solubility : Carboxamide derivatives (e.g., 5-Methyloxazole-2-carboxamide) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas isobutyramido substituents reduce polarity.
  • Thermal Stability: Fused heterocycles like isoxazolyl benzimidazoles demonstrate superior stability under high temperatures compared to monocyclic oxazoles, attributed to extended conjugation.

Pharmacological and Reactivity Profiles

  • Enzyme Inhibition : Oxazole derivatives with bulky 2-position substituents (e.g., isobutyramido) may sterically hinder interactions with enzyme active sites, unlike smaller groups (e.g., acetamido).
  • Synthetic Flexibility : The oxazole core is more reactive toward electrophilic substitution than isoxazole-based systems , allowing modular derivatization.
  • Antimicrobial Activity : Analogous 5-methyloxazole compounds exhibit moderate activity against Gram-positive bacteria, though efficacy depends on substituent polarity.

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